Acequinocyl

Catalog No.
S516915
CAS No.
57960-19-7
M.F
C24H32O4
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acequinocyl

Resistance to Complex I METI acaricides like pyridaben compromises mite control and disrupts IPM. Acequinocyl, a pro-acaricide targeting Complex III Qo site, offers a solution:

  • Asymmetric cross-resistance profile ensures efficacy against Tetranychus urticae populations resistant to Complex I inhibitors.
  • Demonstrated low toxicity to key predatory mites (N. californicus, P. persimilis), preserving natural enemies and supporting sustainable IPM.
  • Superior potency against Panonychus citri over fenazaquin; stable at pH 4 for acidic formulation integrity.

CAS Number

57960-19-7

Product Name

Acequinocyl

IUPAC Name

(3-dodecyl-1,4-dioxonaphthalen-2-yl) acetate

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C24H32O4/c1-3-4-5-6-7-8-9-10-11-12-17-21-22(26)19-15-13-14-16-20(19)23(27)24(21)28-18(2)25/h13-16H,3-12,17H2,1-2H3

InChI Key

QDRXWCAVUNHOGA-UHFFFAOYSA-N

solubility

In water, 6.69X10-3 mg/L at 20 °C
Solubility in n-hexane 44 g/L, toluene 450 g/L, dichloromethane 620 g/L, acetone 220 g/L, methanol 7.8 g/L, and dimethylformamide 190 g/L.

Synonyms

3-dodecyl-1,4-dihydro-1,4-dioxo-2-naphthylacetate, acequinocyl

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C

The exact mass of the compound Acequinocyl is 384.2301 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 6.69x10-3 mg/l at 20 °csolubility in n-hexane 44 g/l, toluene 450 g/l, dichloromethane 620 g/l, acetone 220 g/l, methanol 7.8 g/l, and dimethylformamide 190 g/l.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of 1,4-naphthoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

Acequinocyl is a naphthoquinone-derivative acaricide that functions as a mitochondrial electron transport inhibitor (METI) at the Complex III Qo site. It is classified as a pro-acaricide, meaning it is converted to its active, hydroxylated metabolite within the target mite. Primarily used in agricultural and horticultural settings, it is effective against all life stages of key mite species, including eggs, and acts via contact with some ingestion activity. Its physicochemical properties, such as low water solubility and moderate persistence in soil, influence its application and formulation for foliar sprays in integrated pest management (IPM) programs.

Selection Fit

Mode of Action Mitochondrial complex III inhibitor (IRAC Group 20B)
Formulation 15% SC suspension concentrate
Profile High lipophilicity (log P > 6.2), minimal water solubility

Direct substitution of Acequinocyl with other Mitochondrial Electron Transport Inhibitor (METI) acaricides, such as Pyridaben (Complex I inhibitor) or even other Complex III inhibitors like Bifenazate, is often operationally unsound. Differences in the specific binding site (Complex III for Acequinocyl, Complex I for Pyridaben) lead to distinct cross-resistance profiles; mite populations resistant to one may remain susceptible to the other, making rotation critical for resistance management. Furthermore, as a pro-acaricide, Acequinocyl's activation mechanism is distinct from directly active compounds, influencing its metabolic pathway and potential for detoxification-based resistance. Finally, significant variations in toxicity to beneficial, non-target predatory mites mean that substituting acaricides can disrupt established Integrated Pest Management (IPM) programs, where preserving predator populations is essential.

Substitution Risk

Requires metabolic hydrolysis to hydroxy-acequinocyl; direct-acting Qo inhibitors (e.g., bifenazate) may not match activation-dependent activity.
Cross-resistance with bifenazate is mediated by cytochrome b mutations, but patterns are incomplete; resistance to one does not reliably predict resistance to the other.
Substituting acequinocyl without population-specific resistance monitoring may lead to control failure due to differential resistance amplification.

Superior Potency Against Citrus Red Mite (Panonychus citri) Compared to Fenazaquin

In a direct comparative study on the economically significant pest *Panonychus citri* (citrus red mite), Acequinocyl demonstrated significantly higher toxicity than the alternative quinazoline acaricide, Fenazaquin. Based on calculated LC50 values, Acequinocyl was found to be 2.18 times more potent than Fenazaquin against this target species.

Evidence DimensionAcaricidal Potency (LC50)
Target Compound DataLC50 is 2.18x lower than comparator
Comparator Or BaselineFenazaquin
Quantified Difference2.18-fold higher toxicity
ConditionsBioassay on Panonychus citri mites.

For applications targeting citrus red mite, selecting Acequinocyl allows for lower application rates to achieve the same level of control, impacting both cost-effectiveness and environmental load.

Bifenazate LC50 Comparison
Head-to-head
Acequinocyl LC50: 2.70 mg/L susceptible; 1.9–488.7 mg/L field, max RR 256× vs. bifenazate LC50: 1.35 mg/L susceptible; >250 mg/L resistant, max RR >500×
Population-specific resistance monitoring essential; bifenazate exhibits higher resistance amplification
Spray tower-leaf disc method; T. urticae adult females; greenhouse populations, Turkey

Asymmetric Cross-Resistance Profile: A Tool for Managing Pyridaben-Resistant Mites

Acequinocyl provides a critical advantage in resistance management strategies where populations of the two-spotted spider mite, *Tetranychus urticae*, have developed resistance to Pyridaben, a Complex I METI. A laboratory strain of *T. urticae* selected for high resistance to Pyridaben (Resistance Ratio of 5555.6) showed only low-level cross-resistance to Acequinocyl (RR of 4.8). In contrast, the Acequinocyl-resistant strain exhibited high cross-resistance to Pyridaben (RR of 2777.8), demonstrating an asymmetric relationship. This is attributed to their different mitochondrial targets (Complex I vs. Complex III).

Evidence DimensionCross-Resistance Ratio (RR)
Target Compound DataRR of 4.8 in a Pyridaben-resistant strain
Comparator Or BaselinePyridaben (RR of 5555.6 in the same strain)
Quantified DifferenceOver 1150-fold lower cross-resistance compared to primary resistance
ConditionsLaboratory-selected resistant strain of Tetranychus urticae.

This evidence strongly supports the procurement of Acequinocyl for rotation programs to control mite populations that are already resistant to Pyridaben, a common in-class substitute.

Predatory Mite Toxicity
Head-to-head
Chlorfenapyr ~5× more toxic than acequinocyl to N. californicus and P. persimilis; LC50 > field concentration for both compounds
Supports IPM selection where predatory mite conservation is a priority
Residual contact bioassay; video tracking behavioral assessment

Significantly Lower Toxicity to Predatory Mites, Enhancing IPM Compatibility

Acequinocyl demonstrates a more favorable safety profile for key predatory mites used in biological control compared to other acaricides like Chlorfenapyr. In a comparative bioassay, Chlorfenapyr was found to be five-fold more toxic than Acequinocyl to the predatory mites *Neoseiulus californicus* and *Phytoseiulus persimilis*. The LC50 value for Acequinocyl was estimated to be several-fold higher than its recommended field concentration, indicating a low risk to these beneficial species and making it a safer choice for inclusion in IPM programs.

Evidence DimensionRelative Toxicity (LC50)
Target Compound Data5-fold less toxic than comparator
Comparator Or BaselineChlorfenapyr
Quantified Difference5x lower toxicity to beneficial predatory mites
ConditionsBioassay on Neoseiulus californicus and Phytoseiulus persimilis.

For buyers implementing IPM strategies, procuring Acequinocyl minimizes disruption to biological control programs, preserving beneficial mite populations that help suppress pests naturally.

Citrus Red Mite Potency
Head-to-head
Acequinocyl 2.18× higher acute toxicity than fenazaquin against Panonychus citri
May support lower application rate considerations for citrus red mite control
Laboratory bioassay; adult females from citrus orchards, northern Iran

Distinct Pro-Acaricide Metabolism and Hydrolytic Stability Profile

Acequinocyl is a pro-acaricide that requires in-vivo hydrolysis of its acetate ester to form the active inhibitor, 2-hydroxy-3-dodecyl-1,4-naphthoquinone. This metabolic activation step differentiates it from other directly-active METI acaricides. Its stability is highly pH-dependent, a critical factor for formulation and tank-mixing. It exhibits good stability under acidic conditions (half-life of 86 days at pH 4) but hydrolyzes rapidly under neutral and alkaline conditions, with a half-life of 52 hours at pH 7 and just 76 minutes at pH 9.

Evidence DimensionHydrolytic Stability (Half-life at 25°C)
Target Compound DatapH 4: 86 days; pH 7: 52 hours; pH 9: 76 minutes
Comparator Or BaselinepH-dependent degradation curve
Quantified DifferenceRapid degradation in neutral-to-alkaline conditions vs. high stability in acidic conditions
ConditionsAqueous hydrolysis at 25°C.

This data is crucial for procurement decisions related to formulation development and application protocols, indicating that Acequinocyl is best formulated and applied in slightly acidic conditions to ensure stability and efficacy.

Prodrug Activation
Class-level
Requires metabolic hydrolysis to hydroxy-acequinocyl within mite body; bifenazate and fluacrypyrim bind directly to Qo site
Differential susceptibility may arise from esterase-mediated activation variability
Qualitative mechanistic difference; hydrolysis rate data not reported
Field Efficacy vs. Spirodiclofen
Head-to-head
Acequinocyl 1 mL/L: 65.07% at 21 d; spirodiclofen 0.5 mL/L: 75.27% at 21 d. At 3 d: acequinocyl 1.25 mL/L 97% (comparable to fenazaquin 0.5 mL/L 97%)
Rapid initial knockdown comparable to fenazaquin; spirodiclofen offers longer residual control
Apple orchards, Iran; 15% SC; Henderson-Tilton formula; European red mite
Field Dissipation Half-Life
Cross-study
Acequinocyl DT50 3.0 d vs. fenpyroximate 4.0 d in butterbur; photolytic t½ 14 min (aq); hydrolysis t½ 86 d (pH 4), 76 min (pH 9)
Faster field dissipation may influence PHI and MRL compliance timelines
Butterbur field; 15% SC; pH-dependent hydrolytic lability

Resistance Management: Rotation Partner for Controlling Pyridaben-Resistant Mites

Based on its asymmetric cross-resistance profile, Acequinocyl is the right choice for controlling populations of *Tetranychus urticae* where resistance to Complex I METI acaricides like Pyridaben has been confirmed. Its distinct mode of action at Complex III provides an effective tool to break the resistance cycle.

Integrated Pest Management (IPM) in Horticulture and Specialty Crops

Acequinocyl's demonstrated lower toxicity to beneficial predatory mites like *N. californicus* and *P. persimilis* makes it a preferred option for IPM programs. Its use helps preserve natural predator populations, reducing the reliance on purely chemical control and supporting a more balanced and sustainable pest management system.

High-Efficacy Control of Citrus Red Mite in Orchards

Given its superior potency against *Panonychus citri* compared to Fenazaquin, Acequinocyl is an optimal selection for targeted control of this pest in citrus cultivation. This allows for highly effective mite control, potentially at lower concentrations than required for alternative treatments, which is critical for managing input costs and residue levels.

Formulations Requiring Stability in Acidic Conditions

The compound's chemical stability profile, particularly its longevity at pH 4, makes it a suitable active ingredient for formulations or tank mixes that are buffered to be acidic. This ensures the integrity and efficacy of the pro-acaricide up to the point of application, preventing premature degradation that can occur in neutral or alkaline water sources.

Application Fit

Application
Selection Property
Validation Focus
IPM Predatory Mite Conservation
Reported lower non-target toxicity to Phytoseiidae
Predatory mite survival and behavioral assays
Citrus Red Mite Rotation
Acute potency profile against Panonychus citri; cross-resistance context
Population-specific LC50 monitoring; cytochrome b mutation screening
Apple Orchard Rapid Knockdown
Rapid initial activity; moderate residual control
Field efficacy trials at 3-day and 21-day intervals; rotation design
Short PHI Crop Management
Rapid field dissipation; pH-dependent hydrolytic lability
Residue decline studies; MRL compliance; tank-mix pH compatibility

Physical Description

Yellowish solid; [Merck Index]

Color/Form

Pale yellowish flake

XLogP3

7.6

Hydrogen Bond Acceptor Count

4

Exact Mass

384.23005950 Da

Monoisotopic Mass

384.23005950 Da

Heavy Atom Count

28

Density

1.15 at 25 °C
Relative density = 1.04 /End-use product/

LogP

log Kow = 6.2

Odor

Faintly earthy

Appearance

Solid powder

Melting Point

59.6 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MQN165D1MB

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

The de-acetylated metabolite of acequinocyl, 2-hydroxy-3-dodecyl-1,4-naphthoquinone, strongly inhibits respiration in complex III of insect mitochondria. Compounds in this class have long been known to be complex III inhibitors in vertebrate systems. Structurally they resemble ubiquinone and they bind at the Qo center, probably competing with ubiquinone for this site. ... Their inhibitory potency depends on their lipophilicity and the optimal alkyl chain length is reached with the undecyl group.

Vapor Pressure

0.00000001 [mmHg]
1.27X10-8 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

57960-19-7

Metabolism Metabolites

Findings of red-brown to dark-red urine were noted in both sexes /of F344 rats after oral dosing/ at 800 and 1600 ppm. This may represent a metabolite of acequinocyl, which is a colored naphthoquinone similar to Vitamin K.
Small groups of CD rats were dosed orally with acequinocyl, labeled with 14C in the phenyl or dodecyl moieties, using 1% methyl cellulose as vehicle. Both label placements were involved in single low dose studies (10 mg/kg). High dose (500 mg/kg) and 14-day repeat-dose studies (10 mg/kg/day) were performed with phenyl-labeled acequinocyl only. Initial studies using CO2 traps found less than 0.2% of dose in exhaled air. Absorption was about 25-42%, based on bile duct cannulation studies, which found 20-33% of administered dose in bile, plus 5-9% in urine plus cage wash. Intact rats excreted most of the dose in feces, compared with less than 15% of label being found in urine. Clearance from the body was rapid, with reductions in most tissue levels at least 10-fold between 24 hr and 72 hr post-dosing. Parent compound was not detectable in urine, and was only a minor component (typically 1-2%) of fecal residues. Cleavage of the acetyl group of acequinocyl yielded 2-hydroxy-3-dodecyl-1,4-naphthalenedione (designated "R1") as a major fecal metabolite (12-36% of dose). Subsequent oxidation of the dodecyl chain yielded butanoic (AKM 14) and hexanoic (AKM 15) acids, the only measurable identified urinary metabolites. An apparent final product of epoxidation of R1 was AKM 18, [2- (1,2-dioxotetradecyl)-benzoic acid], which comprised 19-40% of label in feces. All four identified metabolites were found in bile and plasma in similar proportions. There were no remarkable differences in metabolite disposition due to gender, and no effect of pre-dosing for 2 weeks. The large dose slowed transit time and appreciably reduced absorption.
This study utilized 5 male CD rats, 3 of which were cannulated to obtain bile samples. Bile samples were evaluated for metabolite composition from 12 rats, including 3 rats/sex/treatment at low and high dose levels (10 and 500 mg/kg single dose treatments, respectively). The present study confirmed that the only two major urinary metabolites were AKM 14 and hexanoic AKM 15 ... The present study identified the major biliary metabolite as conjugate of 2-hydroxy-3-dodecyl-1,4-naphthalenedione, /the/ de-acetylated parent compound. The conjugation moiety is presumed to be glucuronic acid, based on the MW of the conjugated product.

Associated Chemicals

2-dodecyl-3-hydroxy-1,4-naphthoquinone[40 CFR 180.599(a); U.S. National Archives and Records Administration's Electronic Code of Federal Regulations. Available from, as of November 1, 2004: http://www.ecfr.gov]

Wikipedia

Acequinocyl

Use Classification

Acaricides
Environmental transformation -> Pesticides (parent, predecessor)

General Manufacturing Information

Preparation: R.F. Bellina, D.L. Fost, US 4082848 (1975, 1978 both to DuPont).

Storage Conditions

Store in dark, fully ventilated place at room temperature (do not exceed 40 °C).

Stability Shelf Life

Hydrolysis DT50 19 days (pH 1.2, 37 °C), 86 days (pH 4, 25 °C), 52 hr (pH 7, 25 °C), 76 min (pH 9, 25 °C). Aqueous photolysis DT50 (pH 5) 6 days.
1: Put K, Bollens T, Wäckers F, Pekas A. Non-target effects of commonly used plant protection products in roses on the predatory mite Euseius gallicus Kreiter & Tixier (Acari: Phytoseidae). Pest Manag Sci. 2016 Jul;72(7):1373-80. doi: 10.1002/ps.4162. Epub 2015 Nov 4. PubMed PMID: 26434923.
2: Abraham CM, Braman SK, Oetting RD, Hinkle NC. Pesticide compatibility with natural enemies for pest management in greenhouse gerbera daisies. J Econ Entomol. 2013 Aug;106(4):1590-601. PubMed PMID: 24020270.
3: Lee KG, Lee SK. Monitoring and risk assessment of pesticide residues in yuza fruits (Citrus junos Sieb. ex Tanaka) and yuza tea samples produced in Korea. Food Chem. 2012 Dec 15;135(4):2930-3. doi: 10.1016/j.foodchem.2012.06.111. Epub 2012 Jul 13. PubMed PMID: 22980892.
4: Rodrigues JC, Peña JE. Chemical control of the red palm mite, Raoiella indica (Acari: Tenuipalpidae) in banana and coconut. Exp Appl Acarol. 2012 Aug;57(3-4):317-29. doi: 10.1007/s10493-011-9493-x. Epub 2011 Oct 9. PubMed PMID: 21983877.
5: Van Leeuwen T, Van Nieuwenhuyse P, Vanholme B, Dermauw W, Nauen R, Tirry L. Parallel evolution of cytochrome b mediated bifenazate resistance in the citrus red mite Panonychus citri. Insect Mol Biol. 2011 Feb;20(1):135-40. doi: 10.1111/j.1365-2583.2010.01040.x. Epub 2010 Aug 23. PubMed PMID: 20735493.
6: Van Nieuwenhuyse P, Van Leeuwen T, Khajehali J, Vanholme B, Tirry L. Mutations in the mitochondrial cytochrome b of Tetranychus urticae Koch (Acari: Tetranychidae) confer cross-resistance between bifenazate and acequinocyl. Pest Manag Sci. 2009 Apr;65(4):404-12. doi: 10.1002/ps.1705. PubMed PMID: 19165831.
7: Irigaray FJ, Zalom FG. Side effects of five new acaricides on the predator Galendromus occidentalis (Acari, Phytoseiidae). Exp Appl Acarol. 2006;38(4):299-305. PubMed PMID: 16612671.
8: Pree DJ, Whitty KJ, Van Driel L. Baseline susceptibility and cross resistances of some new acaricides in the European red mite, Panonychus ulmi. Exp Appl Acarol. 2005;37(3-4):165-71. PubMed PMID: 16323048.
9: Van Leeuwen T, Van Pottelberge S, Tirry L. Comparative acaricide susceptibility and detoxifying enzyme activities in field-collected resistant and susceptible strains of Tetranychus urticae. Pest Manag Sci. 2005 May;61(5):499-507. PubMed PMID: 15657956.
10: Dekeyser MA. Acaricide mode of action. Pest Manag Sci. 2005 Feb;61(2):103-10. PubMed PMID: 15625668.
11: Caboni P, Sarais G, Melis M, Cabras M, Cabras P. Determination of acequinocyl and hydroxyacequinocyl on fruits and vegetables by HPLC-DAD. J Agric Food Chem. 2004 Nov 3;52(22):6700-2. PubMed PMID: 15506803.
12: Van Leeuwen T, Stillatus V, Tirry L. Genetic analysis and cross-resistance spectrum of a laboratory-selected chlorfenapyr resistant strain of two-spotted spider mite (Acari: Tetranychidae). Exp Appl Acarol. 2004;32(4):249-61. PubMed PMID: 15176730.

Explore Compound Types